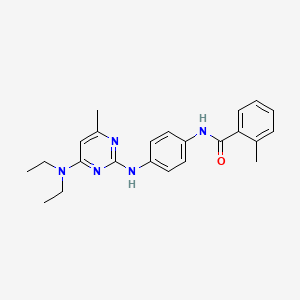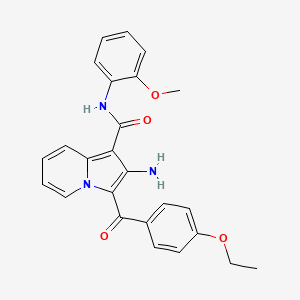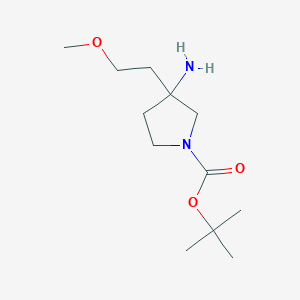![molecular formula C15H12N2OS B2356379 N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 67362-97-4](/img/structure/B2356379.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
Benzothiazole derivatives are synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Applications De Recherche Scientifique
Anti-Tubercular Applications
Benzothiazole-based compounds, including N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Biological Evaluation of Thiazole Derivatives
Thiazoles, including benzothiazole derivatives, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Ligands for Metal Extraction
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has potential applications as ligands for metal extraction . This expands the range of potential applications of this compound .
Optical Materials
This compound has also been reported for its potential use as optical materials . This is another exciting field where this compound can be applied .
Fibroblast Growth Factor Antagonists
In the field of biology, N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be used as fibroblast growth factor antagonists . This can have significant implications in the field of cell biology and tissue engineering .
Autotaxin Inhibitors
This compound has been reported to have potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been associated with cancer and other diseases, so this application could have significant implications for medical research .
Inhibitors of Wnt Antagonist DKK
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can also act as inhibitors of Wnt antagonist DKK . This has potential applications in the field of cancer research .
Cytosolic Phospholipase A2α Inhibitors
Lastly, this compound has been reported to have potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a crucial role in the production of lipid mediators, so this application could have significant implications for the treatment of inflammatory diseases .
Mécanisme D'action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, also known as N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide, is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial strains, including both Gram-positive and Gram-negative bacteria . In particular, it has shown promising activity against Staphylococcus aureus .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s bactericidal activity has been demonstrated in studies, where it was able to eliminate S. aureus strains after 24-hour exposure .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
An admet calculation indicated a favourable pharmacokinetic profile for the synthesized compounds .
Result of Action
The primary result of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide’s action is the inhibition of bacterial growth, leading to the death of the bacteria . This is evidenced by its bactericidal activity against S. aureus strains .
Action Environment
The action of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature . .
Orientations Futures
Benzothiazole and its derivatives are a promising field for the development of new drug candidates . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This area of research is expected to continue to grow in the future.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQWWNHKHRIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)




![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)




![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)

![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)